molecular formula C22H17N3O B2940822 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-43-5

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2940822
CAS No.: 637756-43-5
M. Wt: 339.398
InChI Key: QULNZERNIQPONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system combining an indole and a quinoxaline moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 2-methoxybenzylamine with an appropriate indole-quinoxaline precursor. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable and reusable catalysts, as well as eco-friendly solvents, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield partially or fully reduced derivatives .

Scientific Research Applications

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific structural features, which combine the indole and quinoxaline moieties. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-26-20-13-7-2-8-15(20)14-25-19-12-6-3-9-16(19)21-22(25)24-18-11-5-4-10-17(18)23-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULNZERNIQPONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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